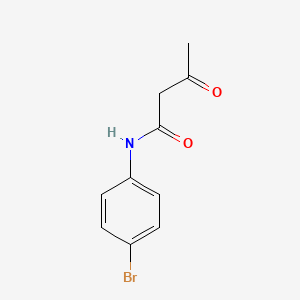
N-(4-Bromophenyl)-3-oxobutanamide
Übersicht
Beschreibung
N-(4-Bromophenyl)-3-oxobutanamide is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies for both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Synthesis Analysis
The synthesis of N-(4-Bromophenyl)-3-oxobutanamide involves a reliable one-step process that illustrates the use of coupling constants for the determination of positional relationships, geminal coupling, and correlation spectroscopy (COSY) for the identification of coupled signals .
Molecular Structure Analysis
The molecular structure of N-(4-Bromophenyl)-3-oxobutanamide is represented by the formula C8H8BrNO, with a molecular weight of 214.059 . The IUPAC Standard InChI is InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3, (H,10,11) .
Chemical Reactions Analysis
N-(4-Bromophenyl)-3-oxobutanamide has been involved in Suzuki cross-coupling reactions with various arylboronic acids in moderate to good yields . Both electron-donating and withdrawing functional groups were well tolerated in reaction conditions .
Wissenschaftliche Forschungsanwendungen
Summary of the Application
“N-(4-Bromophenyl)-3-oxobutanamide” derivatives have been synthesized and studied for their pharmacological activities. These compounds have shown promising results as prospective antimicrobial and antiproliferative agents .
Methods of Application or Experimental Procedures
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Results or Outcomes
The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
2. Anti-Bacterial Activities
Summary of the Application
“N-(4-Bromophenyl)-3-oxobutanamide” has been synthesized and studied for its antibacterial activities against clinically isolated drug-resistant bacteria .
Methods of Application or Experimental Procedures
The compound was synthesized by the reaction furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N. The carboxamide was arylated by employing triphenylphosphine palladium as a catalyst and K3PO4 as a base .
Results or Outcomes
The compound was found to have effective activity against drug-resistant bacteria, particularly NDM-positive bacteria A. baumannii, as compared to various commercially available drugs .
3. Antiviral Activities
Summary of the Application
Indole derivatives, which can include “N-(4-Bromophenyl)-3-oxobutanamide”, have been studied for their antiviral activities .
Methods of Application or Experimental Procedures
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Results or Outcomes
Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
4. Anti-Inflammatory Activities
Summary of the Application
Indole derivatives, which can include “N-(4-Bromophenyl)-3-oxobutanamide”, have been studied for their anti-inflammatory activities .
Methods of Application or Experimental Procedures
The anti-inflammatory activity of these compounds was evaluated using various in vitro and in vivo models .
Results or Outcomes
Some of the indole derivatives showed significant anti-inflammatory activity that is comparable or more to ursolic acid (positive control) .
5. Anti-HIV Activities
Summary of the Application
Indole derivatives, which can include “N-(4-Bromophenyl)-3-oxobutanamide”, have been studied for their anti-HIV activities .
Methods of Application or Experimental Procedures
The anti-HIV activity of these compounds was evaluated using various in vitro models .
Results or Outcomes
Some of the indole derivatives showed significant anti-HIV activity that is comparable or more to the standard drugs .
6. Antioxidant Activities
Summary of the Application
“N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine” and “2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one”, which are related to “N-(4-Bromophenyl)-3-oxobutanamide”, have been studied for their antioxidant activities .
Methods of Application or Experimental Procedures
The antioxidant activity of these compounds was evaluated by DPPH, ABTS, and ferric reducing power assays .
Results or Outcomes
The results of antioxidant effect assays revealed a promising potential of these compounds for developing novel antioxidant agents .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOJEVGOXBFZDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344689 | |
| Record name | N-(4-Bromophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)-3-oxobutanamide | |
CAS RN |
38418-24-5 | |
| Record name | N-(4-Bromophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(octyloxy)phenyl]methylene]-](/img/structure/B1297576.png)
![1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B1297579.png)
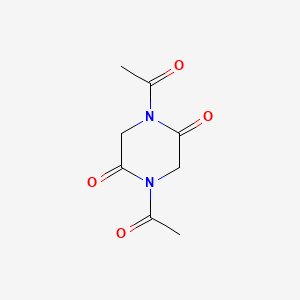
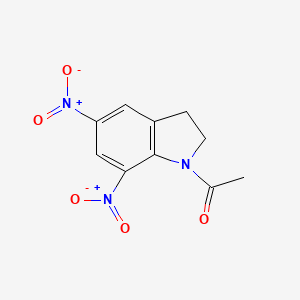

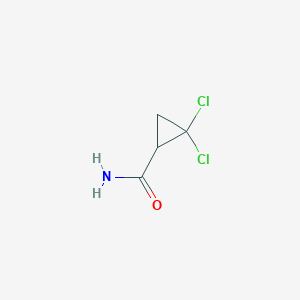
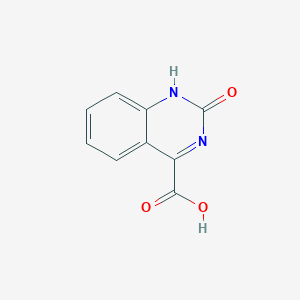

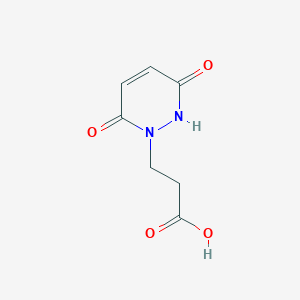
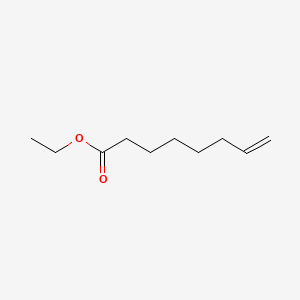


![9-Methoxy-9-borabicyclo[3.3.1]nonane](/img/structure/B1297602.png)
